molecular formula C29H24O4 B14938377 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B14938377
M. Wt: 436.5 g/mol
InChI Key: LVCBKIPLFQKWGZ-UHFFFAOYSA-N
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Description

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is an alkoxylated derivative of the 6H-benzo[c]chromen-6-one scaffold, which is structurally related to urolithins—bioactive metabolites of ellagic acid produced by gut microbiota . This compound features two 3-methylbenzyloxy substituents at the 1- and 3-positions of the fused chromenone core. Its design originates from efforts to optimize neuroprotective agents targeting phosphodiesterase 2 (PDE2), a key enzyme in cyclic nucleotide signaling implicated in neurodegenerative diseases . The compound’s synthesis involves Pd-catalyzed cross-dehydrogenative coupling or nucleophilic substitution reactions, as detailed in Schemes 1 and 2 of the referenced studies .

Properties

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

1,3-bis[(3-methylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C29H24O4/c1-19-7-5-9-21(13-19)17-31-23-15-26(32-18-22-10-6-8-20(2)14-22)28-24-11-3-4-12-25(24)29(30)33-27(28)16-23/h3-16H,17-18H2,1-2H3

InChI Key

LVCBKIPLFQKWGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced benzo[c]chromen-6-one derivatives.

    Substitution: Alkyl-substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar 6H-Benzo[c]chromen-6-one Derivatives

Structural and Functional Variations

The biological activity of 6H-benzo[c]chromen-6-one derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Biological Target Key Activity Data Reference ID
1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one 1,3-bis(3-methylbenzyloxy) PDE2 IC₅₀: ~3.67 µM (derivative 1f)
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one 1,3-bis(4-bromobenzyloxy) N/A Molecular weight: 566.245 g/mol
3-((3,5-Dimethoxybenzyl)oxy)-6H-benzo[c]chromen-6-one (1p) 3-(3,5-dimethoxybenzyloxy) PDE2 IC₅₀: Not reported; 98.4% purity
8-Methoxy-3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one 8-methoxy, 3-(2-methoxybenzyloxy) N/A Molecular weight: 362.38 g/mol
2-Hexyl-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one 2-hexyl, 3-(3-methoxybenzyloxy) ERβ ERβ potency: <10 nM; >100x selectivity over ERα
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin A) 3-hydroxy SIRT-1 activation Neuroprotective via SIRT-1 pathway

Key Findings and Trends

Substituent Impact on PDE2 Inhibition :

  • Alkoxylated derivatives with aromatic substituents (e.g., 3-methylbenzyl or 3,5-dimethoxybenzyl) exhibit superior PDE2 inhibition compared to hydroxylated urolithins. For example, derivative 1f (structurally analogous to the target compound) showed an IC₅₀ of 3.67 µM, outperforming lead compounds like BAY 60-7550 in vitro .
  • Alkyl chains (e.g., pentyl or hexyl) at specific positions enhance PDE2 binding, likely due to hydrophobic interactions with the enzyme’s catalytic domain .

Selectivity for ERβ Agonism :

  • Derivatives with bis-hydroxyl groups at positions 3 and 8 (e.g., 3,8-dihydroxy-6H-benzo[c]chromen-6-one) demonstrate high ERβ selectivity (>100-fold over ERα), critical for targeting estrogen-related pathologies . In contrast, the target compound’s 3-methylbenzyloxy groups likely preclude ERβ binding due to steric bulk.

Substituents such as halogens (Cl, Br) or heterocycles (pyrimidine) enhance cholinesterase affinity .

Methoxy-substituted derivatives (e.g., 8-methoxy-3-(2-methoxybenzyloxy)) are easier to purify but require rigorous NMR/HRMS validation due to structural complexity .

Biological Activity

1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C29H24O4C_{29}H_{24}O_{4} and a molecular weight of 436.5 g/mol. Its structure features two 3-methylbenzyl ether groups attached to a benzo[c]chromen-6-one core, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC29H24O4C_{29}H_{24}O_{4}
Molecular Weight436.5 g/mol
IUPAC Name1,3-bis[(3-methylphenyl)methoxy]benzo[c]chromen-6-one
InChI KeyCUUTXYQHYOZWEH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of benzo[c]chromen-6-one exhibit antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of benzo[c]chromen derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include the modulation of signaling cascades involved in cell proliferation and survival.

The biological activity of this compound is likely mediated by its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
  • Receptor Modulation : It may act on receptors such as cannabinoid receptors, influencing physiological responses.
  • Oxidative Stress : The compound could exert antioxidant effects, reducing oxidative stress within cells.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial effects of similar benzo[c]chromen derivatives found significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents.
  • Anticancer Research : In vitro assays showed that compounds related to this compound induced apoptosis in breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications.
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound can fit into the active sites of certain kinases involved in cancer progression, providing a rationale for its observed anticancer activity.

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